molecular formula C15H23ClN4O3 B3208472 (2-Nitro-5-piperazin-1-ylphenyl)(tetrahydrofuran-2-ylmethyl)amine hydrochloride CAS No. 1050208-13-3

(2-Nitro-5-piperazin-1-ylphenyl)(tetrahydrofuran-2-ylmethyl)amine hydrochloride

Cat. No. B3208472
CAS RN: 1050208-13-3
M. Wt: 342.82 g/mol
InChI Key: JRNHTPBXFYPMGY-UHFFFAOYSA-N
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Description

The compound “(2-Nitro-5-piperazin-1-ylphenyl)(tetrahydrofuran-2-ylmethyl)amine hydrochloride” is a complex organic molecule. It contains a nitro group (NO2) attached to a phenyl ring, which is further connected to a piperazine ring and a tetrahydrofuran ring via a methylene bridge .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The phenyl ring with the nitro group would likely contribute to the compound’s reactivity, while the piperazine and tetrahydrofuran rings could influence its three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group on the phenyl ring could potentially undergo reduction reactions, while the piperazine ring might participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its reactivity, while the piperazine and tetrahydrofuran rings might affect its solubility and stability .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Future Directions

The future research and applications of this compound would depend on its properties and potential biological activity. It could be of interest in various fields, including medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

2-nitro-N-(oxolan-2-ylmethyl)-5-piperazin-1-ylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3.ClH/c20-19(21)15-4-3-12(18-7-5-16-6-8-18)10-14(15)17-11-13-2-1-9-22-13;/h3-4,10,13,16-17H,1-2,5-9,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNHTPBXFYPMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Nitro-5-piperazin-1-ylphenyl)(tetrahydrofuran-2-ylmethyl)amine hydrochloride

CAS RN

1050208-13-3
Record name 2-Furanmethanamine, tetrahydro-N-[2-nitro-5-(1-piperazinyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050208-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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